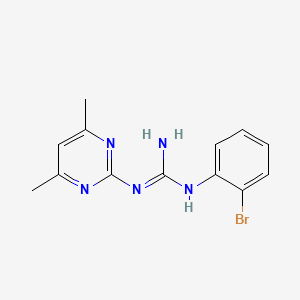
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C13H14BrN5 and its molecular weight is 320.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS Number: 524057-23-6) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄BrN₅
- Molecular Weight : 320.19 g/mol
- Physical State : Solid
- Hazard Classification : Irritant
Research indicates that compounds similar to this compound often interact with biological targets through various mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It could bind to specific receptors, modulating signaling pathways that are crucial for cell survival and function.
Antimicrobial Activity
Recent studies have shown that guanidine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated:
- Inhibition of Bacterial Growth : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Compounds in this class often exhibit MIC values in the low micromolar range against various pathogens.
Anti-inflammatory Effects
Guanidine derivatives are also being explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
-
Study on Related Guanidine Derivatives :
- A study evaluating the biological activity of guanidine derivatives found that modifications on the pyrimidine ring significantly affected their antimicrobial potency. The presence of halogen substituents (like bromine) was correlated with increased activity against certain bacterial strains.
-
Pharmacokinetics :
- Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Studies using computational models suggest that similar compounds have favorable absorption and distribution characteristics when administered systemically.
-
Toxicological Assessments :
- Preliminary assessments indicate that while some guanidine derivatives show promising biological activity, they also require careful evaluation for potential hepatotoxicity and mutagenicity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrN₅ |
| Molecular Weight | 320.19 g/mol |
| Antimicrobial Activity | Moderate to Good |
| MIC Range | Low micromolar |
| Anti-inflammatory Potential | Yes |
| Toxicity | Potential hepatotoxicity |
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














